4-Etilquinolinocarboxilato

Descripción general

Descripción

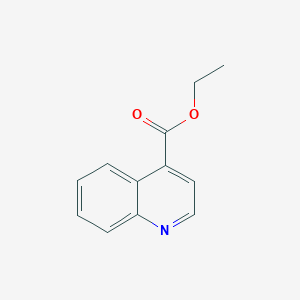

Ethyl quinoline-4-carboxylate is a derivative of quinoline, a natural heterocyclic aromatic compound . It is believed to exert its mechanism of action by binding to specific proteins in the body, including enzymes, receptors, and ion channels, thereby modulating their activity .

Synthesis Analysis

The synthesis of quinoline derivatives has been explored using various methods. For instance, a one-pot synthesis of 4-ethoxy-l,2,3,4-tetrahydroquinoline from a heterogeneous solution of nitroarene, ethanol, and TiO2 upon irradiation of UV light has been reported . Another method for the synthesis of 3-substituted quinoline-4-carboxylates involves the reaction of 3-morpholino-1-R-prop-2-en-1-ones with isatins in the presence of trimethylchlorosilane in aqueous alcohol .Molecular Structure Analysis

The molecular structure of Ethyl quinoline-4-carboxylate is C12H11NO2 . In the title quinoline derivative, there is an intramolecular C—O hydrogen bond forming an S(6) graph-set motif . The molecule is essentially planar with the mean plane of the ethyl acetate group making a dihedral angle of 5.02 (3) with the ethyl 6-chloro-2-ethoxyquinoline mean plane .Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. For example, when Quinolone ring Nitrogen was allylated, this led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .Aplicaciones Científicas De Investigación

Química Medicinal

Los motivos de quinolina, incluido el 4-Etilquinolinocarboxilato, son esenciales en varios compuestos heterocíclicos farmacológicamente activos debido a sus diversas aplicaciones en química medicinal . Se consideran una estructura privilegiada en los programas de descubrimiento de fármacos debido a su amplio espectro de bio-respuestas .

Actividad Anticancerígena

Los derivados de quinolina han mostrado una actividad anticancerígena significativa . La estructura única del this compound podría utilizarse potencialmente en el desarrollo de nuevos fármacos anticancerígenos .

Actividad Antioxidante

Los derivados de quinolina, incluido el this compound, han demostrado actividad antioxidante . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades causadas por estrés oxidativo .

Actividad Antiinflamatoria

Se ha encontrado que los derivados de quinolina exhiben actividad antiinflamatoria . El this compound podría utilizarse potencialmente en el desarrollo de nuevos medicamentos antiinflamatorios .

Actividad Antimalárica

Los derivados de quinolina han mostrado actividad antimalárica . El this compound podría utilizarse potencialmente en la síntesis de nuevos fármacos antimaláricos

Mecanismo De Acción

Target of Action

Ethyl quinoline-4-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to interact with a variety of biological targets due to their broad spectrum of bio-responses . .

Mode of Action

Quinoline derivatives are known to undergo both nucleophilic and electrophilic substitution reactions . The Gould–Jacobs reaction, a method for the preparation of quinolines, involves a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form a quinoline .

Biochemical Pathways

Quinoline derivatives are known to influence various biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that Ethyl quinoline-4-carboxylate may interact with multiple biochemical pathways.

Pharmacokinetics

The synthesis of quinoline derivatives has been achieved using green and clean methods, suggesting a potential for good bioavailability .

Result of Action

Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that ethyl quinoline-4-carboxylate may have similar effects .

Action Environment

The synthesis of quinoline derivatives has been achieved using alternative reaction methods such as microwave, ultrasound-promoted synthesis, and photocatalytic synthesis (uv radiation), suggesting that these methods could potentially influence the compound’s action .

Safety and Hazards

Direcciones Futuras

Quinoline derivatives have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . Therefore, future research could focus on exploring greener and more sustainable chemical processes for the synthesis of quinoline derivatives . Furthermore, the medicinal importance of quinoline derivatives such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis potential could be further investigated .

Propiedades

IUPAC Name |

ethyl quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWYVZDPWAPMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299935 | |

| Record name | ethyl quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10447-29-7 | |

| Record name | 10447-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

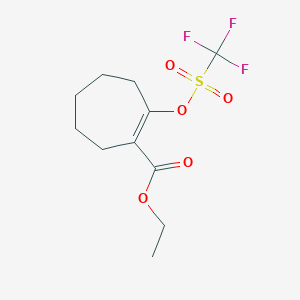

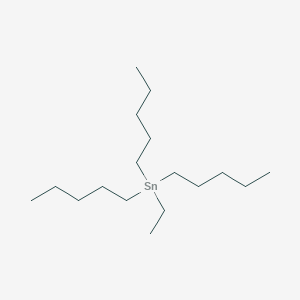

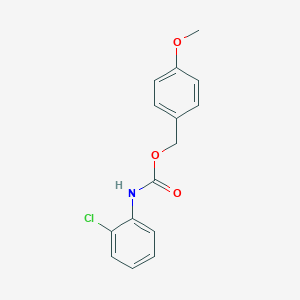

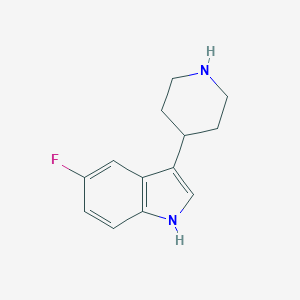

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)

![4,4'-(Benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline](/img/structure/B174723.png)

![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)